Sirt2-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

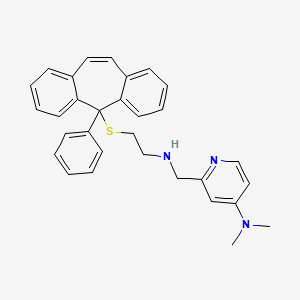

Molecular Formula |

C31H31N3S |

|---|---|

Molecular Weight |

477.7 g/mol |

IUPAC Name |

N,N-dimethyl-2-[[2-[(2-phenyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)sulfanyl]ethylamino]methyl]pyridin-4-amine |

InChI |

InChI=1S/C31H31N3S/c1-34(2)28-18-19-33-27(22-28)23-32-20-21-35-31(26-12-4-3-5-13-26)29-14-8-6-10-24(29)16-17-25-11-7-9-15-30(25)31/h3-19,22,32H,20-21,23H2,1-2H3 |

InChI Key |

VYHIGHZHFZXIFU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)CNCCSC2(C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sirt2-IN-13

This guide provides a detailed overview of the mechanism of action for Sirt2-IN-13, a selective inhibitor of Sirtuin 2 (SIRT2). The information is intended for researchers, scientists, and drug development professionals, offering insights into its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound (also referred to as NH4-13) is a small molecule inhibitor that demonstrates high selectivity for Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent class III histone deacetylase (HDAC) family.[1] SIRT2 is predominantly located in the cytoplasm and is involved in various cellular processes, including the regulation of microtubule dynamics through the deacetylation of α-tubulin, cell cycle control, and metabolic pathways.[2][3][4] Given its role in pathophysiology, particularly in cancer and neurodegenerative diseases, SIRT2 has emerged as a significant therapeutic target.[2][3] this compound serves as a chemical probe to investigate the biological functions of SIRT2 and as a potential starting point for therapeutic development.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the deacetylase activity of the SIRT2 enzyme.[1] SIRT2 utilizes nicotinamide adenine dinucleotide (NAD⁺) as a cosubstrate to remove acetyl groups from lysine residues on its protein targets.[1] By binding to the enzyme, this compound blocks this catalytic activity.

The most well-characterized downstream effect of SIRT2 inhibition is the increase in the acetylation of α-tubulin at lysine 40 (K40).[1][2] α-tubulin is a major component of microtubules, and its acetylation status is crucial for microtubule stability and function.[3] By preventing deacetylation, this compound leads to hyperacetylation of α-tubulin, which can impact microtubule-dependent processes such as cell migration and division.[1][3]

Cellular studies have confirmed that this compound selectively inhibits SIRT2 without significantly affecting other sirtuin isoforms like SIRT1 and SIRT3.[1] This selectivity is demonstrated by the lack of change in the acetylation levels of known SIRT1 substrates (p53) and SIRT3 substrates (IDH2) in cells treated with this compound.[1]

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of this compound (NH4-13) were evaluated through in vitro deacetylation assays against SIRT1, SIRT2, and SIRT3. The results demonstrate that the compound is a potent and highly selective inhibitor of SIRT2.

| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |

| This compound (NH4-13) | > 50 | 0.087 | > 50 | > 574-fold | > 574-fold |

| Data sourced from ACS Chemical Biology.[1] |

As shown, this compound inhibits SIRT2 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range (87 nM), while showing no significant inhibition of SIRT1 or SIRT3 even at a high concentration of 50 µM.[1]

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its mechanism of action and confirm its effects in a biological context.

This assay quantitatively measures the enzymatic activity of SIRT2 and the inhibitory effect of compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue. When deacetylated by SIRT2, the substrate becomes susceptible to cleavage by a developer enzyme, which releases a fluorophore. The fluorescence intensity is directly proportional to SIRT2 activity. Inhibitors will reduce the fluorescent signal.[5]

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, pH 7.4), recombinant human SIRT2 enzyme, NAD⁺ solution, fluorogenic substrate, and the inhibitor (this compound) at various concentrations.

-

Reaction Setup: In a 96-well microplate, combine the SIRT2 enzyme, NAD⁺, and varying concentrations of this compound. Allow a brief pre-incubation period.

-

Initiation: Start the reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution, which contains a lysine protease. Incubate for an additional 15-30 minutes.

-

Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This experiment verifies that this compound engages and inhibits SIRT2 within a cellular environment by measuring the acetylation of its specific substrate, α-tubulin.

Principle: Western blotting is used to detect changes in the post-translational modification of specific proteins. An increase in acetylated α-tubulin levels in cells treated with this compound, without a corresponding change in total α-tubulin, indicates successful target inhibition.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF7 breast cancer cells) to approximately 70-80% confluency.[1] Treat the cells with this compound at various concentrations (e.g., up to 100 µM) for a specified duration (e.g., 6 hours).[1] Include a vehicle control (DMSO).

-

Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (like Trichostatin A and Nicotinamide) to preserve protein modifications.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: Strip the membrane and re-probe with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: Quantify the band intensities to determine the relative change in α-tubulin acetylation normalized to the total protein level. To confirm selectivity, parallel blots can be performed for acetylated p53 (SIRT1 substrate) and acetylated IDH2 (SIRT3 substrate).[1]

Conclusion

This compound is a potent and highly selective inhibitor of SIRT2. Its mechanism of action involves the direct suppression of SIRT2's deacetylase activity, leading to the hyperacetylation of its key cytoplasmic substrate, α-tubulin. This activity has been quantified through in vitro enzymatic assays and confirmed in cell-based models, highlighting its utility as a chemical tool for studying SIRT2 biology and as a foundation for developing novel therapeutics targeting SIRT2-mediated pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 4. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]

- 5. bpsbioscience.com [bpsbioscience.com]

The Discovery and Synthesis of a Potent and Selective SIRT2 Inhibitor: A Technical Guide to Sirt2-IN-13 (NH4-13)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Sirt2-IN-13, a potent and selective inhibitor of Sirtuin 2 (SIRT2). This document details the core characteristics of the compound, experimental protocols for its characterization, and its place within the broader context of SIRT2-related signaling pathways. For the purpose of this guide, this compound is identified as the compound referred to in the literature as NH4-13 .

Introduction to SIRT2 and Its Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic control, and genomic stability.[1][2] Its dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions, making it a compelling target for therapeutic intervention.[3][4] The development of selective SIRT2 inhibitors is a key strategy to probe its biological functions and to develop novel therapeutics.

Discovery and Rationale of NH4-13

NH4-13 was developed as a SIRT2-selective inhibitor to delineate the specific roles of SIRT2 from other sirtuin isoforms, particularly SIRT1 and SIRT3.[5][6] It was designed based on a thiomyristoyl lysine scaffold, with modifications aimed at enhancing selectivity.[5] A key structural feature of NH4-13 is the substitution of an amide bond with an ester bond, a minimal change that dramatically shifts the selectivity profile towards SIRT2.[5] This allows for a direct comparison of the biological effects of selective SIRT2 inhibition versus pan-sirtuin inhibition.[5][6]

Quantitative Biological Data

The inhibitory activity and selectivity of NH4-13 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of NH4-13 against Sirtuin Isoforms

| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) |

| NH4-13 | >50 | 0.087 | >50 |

| NH4-6 (pan-inhibitor) | 3.0 | 0.032 | 2.3 |

Data sourced from ACS Chemical Biology.[5]

Table 2: Cellular Activity of NH4-13

| Assay | Cell Line | Outcome | Reference |

| α-tubulin acetylation | MCF7 | Increased acetylation | [5] |

| IDH2 acetylation (SIRT3 substrate) | MCF7 | No change in acetylation | [5] |

| p53 acetylation (SIRT1 substrate) | MCF7 | No change in acetylation | [5] |

| Cytotoxicity | Cancer cell lines | Milder toxicity than pan-inhibitor | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of NH4-13.

Synthesis of NH4-13

The synthesis of NH4-13 involves a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below. The detailed step-by-step procedure can be found in the supporting information of the source publication.[5]

Caption: A simplified workflow for the chemical synthesis of NH4-13.

General Protocol:

-

Step 1: Amide Coupling. A protected lysine derivative is coupled with thiomyristic acid.

-

Step 2: Esterification. The carboxylic acid of the modified lysine is esterified.

-

Step 3: Deprotection. Protecting groups are removed to yield the final compound, NH4-13.

In Vitro SIRT2 Deacetylase Activity Assay

This fluorometric assay is used to determine the IC50 value of an inhibitor against SIRT2.

Caption: Workflow for the in vitro SIRT2 deacetylase activity assay.

Protocol:

-

Prepare a reaction mixture containing recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ in an assay buffer.

-

Add varying concentrations of NH4-13 to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and add a developer solution that specifically recognizes the deacetylated substrate and releases a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cellular Target Engagement Assay (Western Blot for α-tubulin acetylation)

This assay confirms that the inhibitor engages SIRT2 in a cellular context by measuring the acetylation level of a known SIRT2 substrate, α-tubulin.[8]

Caption: Workflow for assessing cellular target engagement via Western Blot.

Protocol:

-

Culture a suitable cell line (e.g., MCF7) to ~70-80% confluency.

-

Treat the cells with varying concentrations of NH4-13 or a vehicle control for a defined period (e.g., 6 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

-

Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative levels of acetylated α-tubulin.[5]

SIRT2 Signaling Pathways

SIRT2 is involved in a complex network of cellular signaling pathways. Inhibition of SIRT2 with NH4-13 can modulate these pathways, leading to various cellular outcomes.

Caption: Simplified diagram of major signaling pathways modulated by SIRT2.

SIRT2 deacetylates a variety of non-histone proteins, thereby regulating their function. Key substrates include:

-

α-tubulin: Deacetylation of α-tubulin by SIRT2 affects microtubule stability and dynamics, which is crucial for cell division and migration.

-

FOXO1: By deacetylating FOXO1, SIRT2 influences the expression of genes involved in gluconeogenesis and stress resistance.[2]

-

p53: SIRT2 can deacetylate p53, impacting its transcriptional activity and role in apoptosis.

-

NF-κB: Deacetylation of the p65 subunit of NF-κB by SIRT2 can suppress inflammatory responses.

Inhibition of SIRT2 by NH4-13 is expected to increase the acetylation levels of these substrates, thereby modulating the downstream cellular processes.

Conclusion

NH4-13 (this compound) represents a valuable chemical probe for the study of SIRT2 biology. Its high potency and selectivity allow for the precise dissection of SIRT2-specific functions in complex biological systems. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize NH4-13 or similar SIRT2 inhibitors in their studies. Further investigation into the therapeutic potential of selective SIRT2 inhibition is warranted in various disease models.

References

- 1. mdpi.com [mdpi.com]

- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead-Structure-Based Rigidization Approach to Optimize SirReal-Type Sirt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sirt2-IN-13: A Potent and Selective Sirtuin 2 Inhibitor

DISCLAIMER: The designation "Sirt2-IN-13" is not a standard nomenclature found in the scientific literature. This guide provides a comprehensive overview of a potent and selective SIRT2 inhibitor referred to as Compound 13 in a key study, which is a likely candidate for the intended query. For completeness, comparative data for another significant SIRT2 inhibitor, NH4-13 , is also included where relevant.

Executive Summary

Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1] The development of potent and selective SIRT2 inhibitors is crucial for dissecting its complex cellular functions and for advancing novel therapeutic strategies. This technical guide provides a detailed examination of a prominent mechanism-based SIRT2 inhibitor, herein referred to as Compound 13, covering its chemical structure, physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its characterization and diagrams of relevant signaling pathways are also presented to support researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Compound 13 is a myristoyl thiourea-based inhibitor designed to be a mechanism-based inhibitor of SIRT2.[1][2] Its structural details and physicochemical properties are summarized below.

Chemical Structure

The precise chemical structure for Compound 13 is not explicitly provided in the search results with a standard IUPAC name or SMILES string. However, it is described as a myristoyl thiourea inhibitor.[3] A representative structure for a similar class of inhibitors can be inferred from the literature.

For the purpose of providing a more complete profile, the properties of the well-characterized SIRT2 inhibitor AGK2 are also provided for comparison.

| Property | Compound 13 (Myristoyl Thiourea-based) | AGK2 (for comparison) |

| IUPAC Name | Not Available | 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide |

| Canonical SMILES | Not Available | Clc1c(cc(cc1)Cl)c2[o]c(cc2)\C=C(\C(=O)Nc3c4c(nccc4)ccc3)/C#N |

| Molecular Formula | Not Available | C₂₃H₁₃Cl₂N₃O₂[4] |

| Molecular Weight | Not Available | 434.27 g/mol [4] |

| Solubility | Water-soluble[1] | DMSO: 2.5 mg/mL |

Biological Activity and Selectivity

Compound 13 has been characterized as a potent inhibitor of SIRT2. Its inhibitory activity against SIRT2 and other sirtuin isoforms highlights its selectivity.

In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of Compound 13 and the comparative compound NH4-13.

| Compound | SIRT1 (IC50) | SIRT2 (IC50) | SIRT3 (IC50) | SIRT5 (IC50) | SIRT6 (IC50) | Reference |

| Compound 13 | - | Potent | - | - | - | [1] |

| NH4-13 | > 50 µM | 0.087 µM | > 50 µM | > 83 µM | > 83 µM | [5] |

Note: Specific IC50 values for Compound 13 against various sirtuins are not detailed in the provided search results, but it is described as a potent and selective SIRT2 inhibitor.

Mechanism of Action

Compound 13 is a mechanism-based inhibitor of SIRT2.[1] This class of inhibitors typically mimics the enzyme's natural substrate and, upon catalytic processing, forms a reactive intermediate that covalently modifies the enzyme, leading to irreversible inhibition. The thiourea moiety in Compound 13 is likely crucial for this mechanism, interacting with the NAD+ cofactor within the SIRT2 active site.[6]

The interaction of Compound 13 with SIRT2 has been structurally elucidated through X-ray crystallography (PDB: 7BOS), revealing that the inhibitor binds in the substrate-binding pocket.[3][7] The binding of these types of inhibitors can induce a conformational change in the enzyme, creating a "selectivity pocket" that is not present in other sirtuin isoforms, which contributes to their specificity for SIRT2.[6]

Signaling Pathways

SIRT2 is involved in a multitude of cellular processes, and its inhibition by compounds like Compound 13 can modulate several key signaling pathways.[8]

Tubulin Acetylation and Microtubule Dynamics

One of the primary cytosolic substrates of SIRT2 is α-tubulin.[1] SIRT2 deacetylates α-tubulin at lysine 40, a modification that influences microtubule stability and dynamics. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect cell migration, proliferation, and morphology.[1]

Caption: SIRT2 Inhibition and Tubulin Acetylation Pathway.

Regulation of Transcription Factors

SIRT2 can translocate to the nucleus and deacetylate various transcription factors, thereby influencing gene expression. For example, SIRT2 has been shown to deacetylate FOXO transcription factors, which are involved in stress resistance, metabolism, and apoptosis.[8] By inhibiting SIRT2, the acetylation status and activity of these transcription factors can be altered, leading to downstream changes in gene expression.

References

- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. SIRT2 Inhibitor, AGK2 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

Sirt2-IN-13: A Technical Guide to its In Vitro Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic activity of Sirt2-IN-13, a selective inhibitor of Sirtuin 2 (SIRT2). This document details the quantitative inhibitory data, a comprehensive experimental protocol for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows. For the purpose of this guide, data for the structurally analogous and well-characterized compound NH4-13 is presented as a surrogate for this compound.

Core Data Presentation: In Vitro Enzymatic Inhibition

This compound, represented here by NH4-13, demonstrates potent and selective inhibition of SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.

| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |

| NH4-13 | >50 | 0.087 | >50 | >575-fold | >575-fold |

Data sourced from "Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors" (ACS Chemical Biology, 2021).

Experimental Protocol: In Vitro Sirtuin Deacetylase Activity Assay

The following protocol is a standard method for determining the in vitro enzymatic activity of sirtuins and the inhibitory potential of compounds like this compound. This method utilizes a fluorogenic peptide substrate.

Materials and Reagents:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

-

Fluor de Lys (FdL)-SIRT2 substrate (e.g., from Enzo Life Sciences)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound (or test compound) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 96-well black microplate, add the following components in order:

-

Assay Buffer

-

This compound solution at various concentrations (or DMSO for control wells)

-

NAD+ solution (final concentration typically 1 mM)

-

Fluor de Lys-SIRT2 substrate (final concentration typically 100 µM)

-

-

Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3) to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme activity.

-

Development: Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

-

Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 45 minutes) to allow for the development of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway

Caption: SIRT2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the in vitro SIRT2 enzymatic assay.

Sirt2-IN-13 (NH4-13): A Technical Guide to its Effect on SIRT2 Deacetylase Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sirt2-IN-13 (also referred to as NH4-13), a selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts targeting SIRT2.

Core Concepts: SIRT2 and its Inhibition

SIRT2 is a member of the sirtuin family of NAD+-dependent protein lysine deacylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including the regulation of cytoskeletal dynamics, cell cycle progression, and gene expression.[2] It deacetylates a range of non-histone proteins, with α-tubulin being a key substrate.[3] Dysregulation of SIRT2 activity has been implicated in the pathogenesis of cancer and neurodegenerative diseases, making it a compelling therapeutic target.[1][4]

This compound (NH4-13) has emerged as a potent and selective small molecule inhibitor of SIRT2. Its selectivity is a key advantage, allowing for the specific interrogation of SIRT2 function without significantly affecting other sirtuin isoforms like SIRT1 and SIRT3.[5]

Quantitative Data: Inhibitor Specificity and Potency

The inhibitory activity of this compound (NH4-13) and related compounds has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the selectivity of NH4-13 for SIRT2.

| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) |

| NH4-13 | > 50 | 0.087 | > 50 |

| NH4-6 | 3.0 | 0.032 | 2.3 |

| TM | Not Reported | Not Reported | Not Reported |

Table 1: In vitro inhibitory activity of selected compounds against SIRT1, SIRT2, and SIRT3 deacetylase activity. Data extracted from in vitro assays.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used to characterize the effects of this compound (NH4-13).

In Vitro Deacetylase Assay

This protocol is used to determine the IC50 values of inhibitors against sirtuin enzymes.

Materials:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

-

Fluorogenic acetylated peptide substrate

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

-

This compound (NH4-13) and other test compounds

-

384-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound (NH4-13) and other inhibitors in the assay buffer.

-

In a 384-well plate, add the sirtuin enzyme, the fluorogenic acetylated peptide substrate, and NAD+.

-

Add the various concentrations of the inhibitors to the wells. Include a control with no inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the enzymatic reaction and add the developer solution.

-

Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular SIRT2 Inhibition Assay (Immunoblotting)

This protocol assesses the ability of an inhibitor to increase the acetylation of a known SIRT2 substrate, such as α-tubulin, within cells.

Materials:

-

Cell line (e.g., MCF7 breast cancer cells)

-

Cell culture medium and supplements

-

This compound (NH4-13)

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (NH4-13) for a specified duration (e.g., 6 hours).[5]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.[5]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the inhibitor's effect.

Caption: SIRT2 deacetylates α-tubulin, leading to microtubule destabilization. This compound inhibits this process.

Caption: Workflow for assessing cellular SIRT2 inhibition by immunoblotting for acetylated α-tubulin.

Conclusion

This compound (NH4-13) is a valuable chemical probe for studying the biological functions of SIRT2. Its high selectivity allows for the precise dissection of SIRT2-mediated pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers aiming to further investigate the therapeutic potential of targeting SIRT2 in various diseases. Future studies may focus on the in vivo efficacy and pharmacokinetic properties of this compound and its analogs.

References

- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 4. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]

Sirt2-IN-13: A Technical Guide to Cellular Permeability and Uptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular permeability and uptake of Sirt2-IN-13, a selective inhibitor of Sirtuin 2 (SIRT2). Understanding the cellular disposition of this compound is critical for interpreting its biological activity and for its further development as a potential therapeutic agent. This document summarizes available data, presents detailed experimental protocols for assessing cell permeability and uptake, and visualizes key signaling pathways and experimental workflows.

Quantitative Data Summary

While specific quantitative permeability coefficients for this compound (also referred to as NH4-13 in some literature) are not publicly available, existing studies provide qualitative assessments and cellular activity data that infer its ability to enter cells and engage its target.

Table 1: Cellular Permeability and Activity of this compound (NH4-13)

| Parameter | Observation | Concentration | Cell Lines | Citation |

| Cellular Permeability | Described as "low permeability." Weaker SIRT2 inhibition at lower concentrations is attributed to this characteristic. | 10 and 25 µM | Not specified | [1] |

| Cellular SIRT2 Inhibition | Increased α-tubulin acetylation, a direct marker of SIRT2 inhibition, was observed at higher concentrations. | 50 µM | MDA-MB-231 | [1] |

| Cellular Selectivity | Selectively inhibits SIRT2 in cells, as demonstrated by the lack of effect on SIRT1 (p53 acetylation) and SIRT3 (IDH2 acetylation) substrates. | Up to 100 µM | MDA-MB-231 | [1] |

| Cytotoxicity | Exhibited weaker cytotoxicity compared to a pan-sirtuin inhibitor (NH4-6). Significant cytotoxicity was observed at high concentrations in a SIRT2-dependent manner. | 50 and 100 µM | MCF7, MDA-MB-231, HCT-116, SW948, SIRT2 WT/KO MEFs | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the cellular permeability and uptake of small molecules like this compound are crucial for reproducible research. Below are representative protocols that can be adapted for this purpose.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).

Materials:

-

Caco-2 cells (passage number 20-50)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

-

This compound

-

Control compounds (e.g., high permeability: propranolol; low permeability: atenolol)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values > 200 Ω·cm².

-

Permeability Assay (Apical to Basolateral - A-B):

-

Wash the monolayer with pre-warmed HBSS.

-

Add HBSS containing this compound (at a relevant concentration, e.g., 10 µM) to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

-

Replenish the basolateral chamber with fresh HBSS after each sampling.

-

-

Permeability Assay (Basolateral to Apical - B-A):

-

Perform the assay as in step 3, but add the compound to the basolateral chamber and sample from the apical chamber to assess active efflux.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

dQ/dt: The rate of drug appearance in the receiver chamber.

-

A: The surface area of the Transwell membrane.

-

C0: The initial concentration of the drug in the donor chamber.

-

-

-

Efflux Ratio Calculation:

-

Efflux Ratio = Papp (B-A) / Papp (A-B)

-

An efflux ratio > 2 suggests the involvement of active efflux transporters.

-

Cellular Uptake Assay

This protocol outlines a method to quantify the intracellular accumulation of this compound.

Objective: To measure the amount of this compound that accumulates within cells over time.

Materials:

-

Target cell line (e.g., MDA-MB-231)

-

Cell culture plates (e.g., 24-well or 96-well)

-

Complete growth medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

This compound

-

LC-MS/MS system for quantification

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Seed cells in culture plates and allow them to adhere and reach near-confluency.

-

Compound Incubation:

-

Remove the growth medium and wash the cells with pre-warmed PBS.

-

Add fresh medium containing this compound at the desired concentration.

-

Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

To distinguish between passive diffusion and active transport, a parallel experiment can be run at 4°C.

-

-

Cell Lysis:

-

At each time point, rapidly aspirate the medium.

-

Wash the cell monolayer three times with ice-cold PBS to remove extracellular compound.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

-

Sample Preparation and Analysis:

-

Collect the cell lysates.

-

Determine the protein concentration of each lysate using a BCA assay for normalization.

-

Analyze the concentration of this compound in the lysates using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the intracellular concentration of this compound (e.g., in pmol/mg of protein) at each time point.

-

Plot the intracellular concentration versus time to determine the uptake kinetics.

-

Visualizations

Signaling Pathway

The primary intracellular target of SIRT2 is α-tubulin. Inhibition of SIRT2's deacetylase activity leads to an increase in the acetylation of α-tubulin, which can affect microtubule dynamics and stability.

Caption: SIRT2 deacetylates α-tubulin; this compound inhibits this process.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cellular permeability of a test compound like this compound using the Caco-2 assay.

Caption: Workflow for determining compound permeability with Caco-2 cells.

References

Sirt2-IN-13 and its Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a significant therapeutic target in the context of age-related neurodegenerative diseases. Predominantly localized in the cytoplasm and highly expressed in the brain, SIRT2 is implicated in a variety of cellular processes including microtubule dynamics, oxidative stress, and neuroinflammation. Its role, however, is complex, with evidence suggesting both neuroprotective and neurotoxic functions depending on the specific pathological context. This technical guide provides an in-depth overview of the role of SIRT2 inhibition, with a focus on the inhibitor Sirt2-IN-13 and related compounds, in preclinical models of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. We present a compilation of quantitative data from key studies, detailed experimental methodologies, and a visual representation of the core signaling pathways modulated by SIRT2 inhibition.

Introduction to SIRT2 in Neurodegeneration

Sirtuin 2 is a member of the sirtuin family of proteins, which are Class III histone deacetylases. Unlike other histone deacetylases, sirtuins utilize NAD+ as a cofactor for their enzymatic activity. In the central nervous system, SIRT2's primary substrate is α-tubulin, and its deacetylase activity is linked to the regulation of microtubule stability.[1] Dysregulation of microtubule dynamics is a common pathological feature in several neurodegenerative diseases.

The role of SIRT2 in neurodegeneration is multifaceted. Inhibition of SIRT2 has been shown to be protective in models of Parkinson's disease by rescuing α-synuclein toxicity.[2][3][4] In cellular models, pharmacological inhibition of SIRT2 leads to fewer and larger α-synuclein inclusions, a morphological change associated with protective effects.[3][4] Conversely, some studies suggest that SIRT2 can have a protective role against oxidative stress by deacetylating and activating the transcription factor FOXO3a, which in turn upregulates antioxidant enzymes like manganese superoxide dismutase (MnSOD).[5][6] This dual role underscores the importance of understanding the specific cellular context and the molecular pathways involved.

Quantitative Data on Sirt2 Inhibition in Neurodegenerative Models

The following tables summarize the available quantitative data from studies investigating the effects of SIRT2 inhibitors in various neurodegenerative disease models. Due to the limited specific data on "this compound" in the public domain, data for other well-characterized SIRT2 inhibitors like AK-7 and AGK2 are also included to provide a broader context for the therapeutic potential of SIRT2 inhibition.

| Inhibitor | Model System | Outcome Measure | Result | Reference |

| AK-7 | In vitro (SIRT2 deacetylase assay) | IC50 | ~5 µM (at 80 µM α-tubulin/1 mM NAD+) | [7] |

| AK-7 | MPTP Mouse Model of Parkinson's Disease | Striatal Dopamine Levels | Significant protection against MPTP-induced dopamine depletion with 30 mg/kg i.p. administration. | [7][8] |

| AK-7 | Huntington's Disease Mouse Models | Motor Function & Survival | Improved motor function, extended survival, and reduced brain atrophy. | [8][9] |

| AGK2 | α-synuclein cellular model | α-synuclein-mediated toxicity | Dose-dependent reduction in toxicity. | [10] |

| 33i (SIRT2 inhibitor) | APP/PS1 Mouse Model of Alzheimer's Disease | Cognitive Function | Improved cognitive function and long-term potentiation. | [11][12] |

| 33i (SIRT2 inhibitor) | APP/PS1 Mouse Model of Alzheimer's Disease | Amyloid Pathology | Reduction in amyloid pathology and neuroinflammation. | [11][12] |

Table 1: In Vitro and In Vivo Efficacy of SIRT2 Inhibitors

| Pathway Component | Effect of SIRT2 Inhibition | Cell/Model System | Quantitative Change | Reference |

| p-AKT | Downregulation | Ischemic Stroke Model (in vivo) | Significant reduction in the infarct tissue. | [13] |

| p-ERK | Downregulation | Multiple Myeloma Cells (in vitro) | Reduced levels after SIRT2 knockdown. | [1][14] |

| p-JNK | Downregulation | Ischemic Stroke Model (in vitro/in vivo) | Marked reduction in activity. | [13] |

| FOXO3a acetylation | Increased | Ischemic Stroke Model (in vivo) | Increased acetylation levels in the infarct tissue. | [13] |

Table 2: Quantitative Effects of SIRT2 Inhibition on Signaling Pathways

Experimental Protocols

In Vitro SIRT2 Deacetylase Activity Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds on SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

SIRT2 inhibitor (e.g., this compound)

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a fluorescence enhancer)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the SIRT2 inhibitor in the assay buffer.

-

In a 384-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to the assay buffer.

-

Add the different concentrations of the SIRT2 inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Administration of a SIRT2 Inhibitor in a Parkinson's Disease Mouse Model

This protocol is based on studies using the SIRT2 inhibitor AK-7 in the MPTP mouse model of Parkinson's disease.[3][7] It can serve as a template for designing in vivo studies with this compound, with necessary adjustments for the specific compound's properties.

Animal Model:

-

Male C57BL/6 mice.

Reagents:

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), dissolved in saline.

-

SIRT2 inhibitor (e.g., AK-7), formulated for intraperitoneal (i.p.) injection (e.g., dissolved in DMSO and then diluted in saline).

Procedure (Sub-acute MPTP regimen):

-

Administer MPTP (e.g., 20 mg/kg, i.p.) once daily for 4 consecutive days.

-

Administer the SIRT2 inhibitor (e.g., 10 or 20 mg/kg, i.p.) 10 minutes before and 50 minutes after each MPTP injection.

-

A control group should receive vehicle injections instead of the SIRT2 inhibitor.

-

Monitor the animals for behavioral changes (e.g., using a beam test) 3 days after the last MPTP injection.

-

Sacrifice the animals 5 days after the last injection.

-

Dissect the striatum and substantia nigra for neurochemical analysis (e.g., HPLC for dopamine and its metabolites) and immunohistochemistry (e.g., for tyrosine hydroxylase-positive neurons).

Signaling Pathways and Visualizations

SIRT2 inhibition exerts its neuroprotective effects through the modulation of key signaling pathways, primarily the AKT/FOXO3a and MAPK pathways.

The AKT/FOXO3a Signaling Pathway

SIRT2 can deacetylate and activate the transcription factor FOXO3a.[15] Activated FOXO3a can translocate to the nucleus and promote the expression of pro-apoptotic genes. Inhibition of SIRT2 leads to the hyperacetylation of FOXO3a, preventing its nuclear translocation and subsequent pro-apoptotic signaling.[15] The PI3K/AKT pathway is a major upstream regulator of FOXO3a, and SIRT2 has been shown to interact with and regulate AKT activity.[4][16][17]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular processes implicated in neurodegeneration. Studies have shown that inhibition of SIRT2 can lead to the downregulation of the phosphorylation and activation of key MAPK members like ERK and JNK.[2][13][18] This suggests that SIRT2 may act as a positive regulator of the MAPK pathway, and its inhibition can mitigate the pro-inflammatory and pro-apoptotic signals mediated by these kinases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. SIRT2 deacetylates FOXO3a in response to oxidative stress and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]

- 8. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sirt2 Deacetylase Is a Novel AKT Binding Partner Critical for AKT Activation by Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Sirt2-IN-13: A Deep Dive into its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanistic insights into the SIRT2 inhibitor, Sirt2-IN-13 (also referred to as NH4-13 in some literature), highlighting its potential as a targeted therapeutic agent in cancer. Sirtuin 2 (SIRT2), a predominantly cytosolic NAD+-dependent deacetylase, has emerged as a compelling target in oncology due to its multifaceted roles in cell cycle regulation, genomic stability, and metabolism. While the function of SIRT2 in cancer is complex, with reports suggesting both tumor-suppressive and oncogenic roles depending on the context, pharmacological inhibition of its activity has demonstrated broad anticancer effects.[1][2][3] This document collates the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The efficacy of this compound and other relevant SIRT2 inhibitors has been quantified across various preclinical studies. The following tables summarize the key in vitro and in vivo data to facilitate a comparative analysis of their anticancer properties.

Table 1: In Vitro Inhibitory Activity of Sirtuin Inhibitors

| Compound | Target(s) | IC50 (µM) vs SIRT1 | IC50 (µM) vs SIRT2 | IC50 (µM) vs SIRT3 | Reference |

| NH4-13 (this compound) | SIRT2-selective | > 50 | 0.087 | > 50 | [4] |

| NH4-6 | Pan-SIRT1-3 | 3.0 | 0.032 | 2.3 | [4] |

| TM (Thiomyristoyl lysine) | SIRT2-specific | 98 | 0.028 | > 200 | [5] |

| AEM2 | SIRT2-selective | > 20 | 3.8 | > 20 | [6] |

Table 2: In Vitro Cytotoxicity of Sirtuin Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| TM | NCI-60 Panel | Various | Broad activity | [5] |

| AEM1 | A549 | Non-small cell lung cancer | 18.5 | [6] |

| AEM2 | A549 | Non-small cell lung cancer | 3.8 | [6] |

Note: Specific IC50 values for this compound (NH4-13) across a panel of cancer cell lines were not explicitly detailed in the provided search results, but its cytotoxic effects were compared to NH4-6, with NH4-6 showing stronger cytotoxicity in cell lines.[4]

Table 3: In Vivo Efficacy of Sirtuin Inhibitors in Xenograft Models

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| NH4-13 (this compound) | MDA-MB-231 Xenograft | 15 mg/kg and 50 mg/kg, i.p. | Impaired tumor growth | [4] |

| NH4-6 | MDA-MB-231 Xenograft | 15 mg/kg, i.p. | Impaired tumor growth, but with toxicity | [4] |

| TM | MDA-MB-231 Xenograft | 1.5 mg in 50 µL DMSO, daily, i.p. or i.t. | Significant decrease in tumor size | [5] |

Core Mechanism of Action: SIRT2 Inhibition and c-Myc Degradation

The primary mechanism through which this compound and other potent SIRT2 inhibitors exert their anticancer effects is by promoting the degradation of the oncoprotein c-Myc.[5][7] SIRT2 is known to deacetylate α-tubulin, a key component of microtubules.[8] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin. While the precise molecular link between tubulin acetylation and c-Myc stability is an area of active investigation, it is proposed that alterations in microtubule dynamics and related cellular trafficking pathways influence the ubiquitination and subsequent proteasomal degradation of c-Myc.[5][7] Specifically, SIRT2 inhibition has been suggested to promote the expression of NEDD4, an E3 ubiquitin ligase that targets c-Myc for degradation.[7]

Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols employed in the evaluation of this compound and related compounds.

In Vitro SIRT2 Deacetylase Assay

This assay quantifies the enzymatic activity of SIRT2 and its inhibition by test compounds.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on histone H3, H4, or p53 sequences)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl2)

-

SIRT2 inhibitor (e.g., this compound)

-

Developer solution (containing a protease to cleave the deacetylated substrate and release a fluorescent signal)

-

96-well microplate (black, for fluorescence readings)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the SIRT2 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer.

-

Add the SIRT2 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction to occur.

-

Stop the reaction and initiate signal development by adding the developer solution to each well.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.[9][10][11]

Western Blotting for Acetyl-α-Tubulin

This method is used to assess the intracellular activity of SIRT2 inhibitors by measuring the acetylation status of its substrate, α-tubulin.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

SIRT2 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the SIRT2 inhibitor at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.[12][13]

In Vivo c-Myc Ubiquitination Assay

This assay determines if the degradation of c-Myc is mediated by the ubiquitin-proteasome system following SIRT2 inhibition.

Materials:

-

Cancer cell lines (e.g., HeLa or a relevant cancer cell line)

-

Plasmids encoding His-tagged ubiquitin and HA-tagged c-Myc

-

Transfection reagent

-

SIRT2 inhibitor

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (denaturing, e.g., containing SDS)

-

Immunoprecipitation antibodies (e.g., anti-HA)

-

Protein A/G beads

-

Western blotting reagents

Procedure:

-

Co-transfect cells with plasmids for His-ubiquitin and HA-c-Myc.

-

Treat the transfected cells with the SIRT2 inhibitor. In the final hours of treatment, add a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitate HA-c-Myc from the cell lysates.

-

Elute the immunoprecipitated proteins and analyze by western blotting using an anti-His antibody to detect ubiquitinated c-Myc.[14][15][16][17]

Experimental Workflow Diagram

References

- 1. The Dual Role of Sirtuins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]

- 4. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]

- 11. SIRT2 (Sirtuin2) Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]

- 12. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. protocols.io [protocols.io]

- 14. Ubiquitination assay [bio-protocol.org]

- 15. In vitro ubiquitination assay [bio-protocol.org]

- 16. Domain-specific c-Myc ubiquitylation controls c-Myc transcriptional and apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Sirt2-IN-13 for Cell Culture Experiments

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs) that require nicotinamide adenine dinucleotide (NAD+) as a cofactor.[1][2] Primarily located in the cytoplasm, SIRT2 plays a crucial role in various cellular processes by deacetylating a wide range of protein substrates.[3][4] The most well-characterized substrate of SIRT2 is α-tubulin, where it removes the acetyl group from the lysine-40 residue (K40).[3][4] This deacetylation activity implicates SIRT2 in the regulation of microtubule dynamics, cell cycle progression (specifically mitosis), cell migration, and genomic stability.[2][5][6]

Sirt2-IN-13 (also referred to as NH4-13 in some literature) is a selective inhibitor of SIRT2.[1] Its mechanism of action involves the direct suppression of SIRT2's deacetylase activity. By inhibiting SIRT2, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin. This modification can stabilize microtubules and affect downstream cellular functions.[5] Due to its roles in cell division and proliferation, SIRT2 has emerged as a potential therapeutic target in cancer and neurodegenerative diseases, making selective inhibitors like this compound valuable tools for research and drug development.[4][7]

Experimental use of this compound in cell culture typically involves treating cells with the compound and subsequently measuring the acetylation status of α-tubulin as a direct indicator of target engagement and inhibition.[1] Further downstream analyses can include assessing effects on cell viability, cell cycle progression, and migratory potential.

This compound Signaling Pathway

The diagram below illustrates the mechanism of action for this compound. SIRT2 deacetylates α-tubulin, a process that is blocked by the inhibitor, leading to an accumulation of acetylated α-tubulin and subsequent effects on microtubule-dependent cellular processes.

Caption: Mechanism of this compound action on α-tubulin acetylation.

Quantitative Data Summary

This table summarizes the experimental parameters for this compound (NH4-13) based on published data.

| Parameter | Value | Cell Line | Notes | Reference |

| Compound Name | This compound (NH4-13) | - | A selective SIRT2 inhibitor. | [1] |

| Target | SIRT2 | - | Selectively inhibits SIRT2 over SIRT1 and SIRT3. | [1] |

| Effective Concentration | 100 µM | MCF7 | Concentration used to demonstrate selective SIRT2 inhibition. | [1] |

| Incubation Time | 6 hours | MCF7 | Duration of treatment to observe effects on substrate acetylation. | [1] |

| Primary Readout | Increased Acetylation of α-tubulin | MCF7 | Indicates successful SIRT2 inhibition in cells. | [1] |

| Vehicle Control | DMSO | - | This compound is typically dissolved in DMSO. | [6] |

Experimental Protocols

The following protocols provide a framework for using this compound to study SIRT2 function in a cell culture setting. The primary method for validating its effect is to measure the acetylation of its key substrate, α-tubulin, via Western Blot.

General Experimental Workflow

The workflow for a typical experiment involving this compound treatment and analysis is outlined below.

Caption: Standard workflow for this compound cell treatment and analysis.

Protocol 1: Cell Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Mammalian cell line (e.g., MCF7, U2OS, HEK293T)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed complete culture medium to achieve the desired final concentration (e.g., 100 µM).[1] Prepare a vehicle control solution containing the same final concentration of DMSO as the treatment group.

-

Cell Treatment: Carefully aspirate the old medium from the cells. Wash the cells once with sterile PBS. Add the medium containing this compound or the vehicle control to the respective wells.

-

Incubation: Return the cells to the incubator and treat for the desired duration (e.g., 6 hours).[1]

-

Harvesting: After incubation, proceed immediately to cell lysis for protein extraction (Protocol 2) or other downstream analyses.

Protocol 2: Western Blot for α-tubulin Acetylation

This protocol is used to confirm the inhibitory activity of this compound by detecting changes in α-tubulin acetylation.

Materials:

-

Treated and control cells from Protocol 1

-

Ice-cold PBS

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-acetyl-α-tubulin (Lys40)

-

Mouse anti-α-tubulin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Lysis: Place the culture plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add an appropriate volume of supplemented RIPA buffer to each well and scrape the cells.

-

Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load the prepared samples onto an SDS-PAGE gel and separate the proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-acetyl-α-tubulin and anti-α-tubulin, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities. The inhibitory effect of this compound is confirmed by an increased ratio of acetyl-α-tubulin to total α-tubulin in the treated samples compared to the vehicle control.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 3. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sirt2-IN-13 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is a predominantly cytosolic protein implicated in a diverse range of cellular processes.[1] Its roles in cell cycle regulation, metabolic homeostasis, inflammation, and autophagy have positioned it as a compelling therapeutic target for various pathologies, including cancer and neurodegenerative diseases.[2][3] Sirt2-IN-13 (also referred to as NH4-13 in some literature) is a selective inhibitor of SIRT2, demonstrating efficacy in preclinical mouse models.[4] These application notes provide a comprehensive overview of the in vivo use of this compound in mice, including recommended dosages, experimental protocols, and insights into its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound (NH4-13) used in in vivo mouse studies.

| Mouse Model | Dosage | Administration Route | Frequency | Application | Reference |

| NSG Mice (Tumor Xenograft) | 15 mg/kg | Intraperitoneal (i.p.) | Every other day | Anticancer Efficacy | [4] |

| NSG Mice (Tumor Xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Every other day | Anticancer Efficacy (Dose-dependency) | [4] |

Signaling Pathways Modulated by SIRT2 Inhibition

SIRT2 inhibition by compounds like this compound can impact multiple downstream signaling pathways. The following diagram illustrates key pathways involved in the therapeutic effects of SIRT2 inhibition in the contexts of cancer and neurodegeneration.

Caption: Key signaling pathways modulated by SIRT2 and its inhibition.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Xenograft Model of Cancer

This protocol is adapted from studies evaluating the anticancer efficacy of SIRT2 inhibitors in vivo.[4]

1. Materials:

-

This compound (NH4-13)

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)

-

Cancer cell line of interest (e.g., breast cancer, pancreatic cancer)

-

Immunocompromised mice (e.g., NSG or nude mice), 6-8 weeks old

-

Matrigel (or other appropriate extracellular matrix)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Animal balance

2. Experimental Workflow:

Caption: Workflow for in vivo xenograft studies with this compound.

3. Procedure:

-

Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Randomization and Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound via intraperitoneal (i.p.) injection at the desired dosage (e.g., 15 or 50 mg/kg).[4]

-

Administer the vehicle solution to the control group.

-

Injections are typically performed every other day.

-

-

Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the treatment period to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight and volume can be recorded. Further analysis such as Western blotting for SIRT2 target acetylation (e.g., α-tubulin), immunohistochemistry, or pharmacokinetic analysis can be performed.

Protocol 2: General Protocol for In Vivo Administration and Safety Assessment

This protocol provides a general framework for administering this compound and assessing its potential toxicity.

1. Materials:

-

This compound

-

Appropriate vehicle

-

Mouse strain relevant to the disease model

-

Standard animal housing and monitoring equipment

-

Blood collection supplies (for toxicology)

-

Tissue collection and preservation reagents

2. Procedure:

-

Dose Formulation: Prepare this compound in a sterile vehicle suitable for the chosen administration route (e.g., i.p., oral gavage). Ensure the final concentration allows for the desired dosage in a reasonable injection volume (typically 5-10 mL/kg for mice).

-

Administration: Administer this compound to the treatment group and vehicle to the control group according to the planned dosing schedule.

-

Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in weight, activity, posture, and grooming.

-

Pharmacokinetic Analysis (Optional): At various time points after administration, collect blood samples to determine the plasma concentration of this compound over time. This can help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Target Engagement Biomarkers: To confirm that this compound is hitting its target, tissues of interest can be collected at the end of the study. Western blot analysis can be performed to assess the acetylation status of known SIRT2 substrates, such as α-tubulin. An increase in acetylated α-tubulin would indicate successful SIRT2 inhibition.

-